N-[2,5-diethoxy-4-(phenylcarbonylamino)phenyl]-2-(1,3-dioxobenzo[c]azolin-2-yl)acetamide
Overview
Description
N-[2,5-diethoxy-4-(phenylcarbonylamino)phenyl]-2-(1,3-dioxobenzo[c]azolin-2-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes both aromatic and heterocyclic components, making it a subject of interest for researchers in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,5-diethoxy-4-(phenylcarbonylamino)phenyl]-2-(1,3-dioxobenzo[c]azolin-2-yl)acetamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the phenylcarbonylamino derivative, followed by the introduction of the diethoxy groups and the acetamide moiety. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2,5-diethoxy-4-(phenylcarbonylamino)phenyl]-2-(1,3-dioxobenzo[c]azolin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-containing compounds.
Scientific Research Applications
N-[2,5-diethoxy-4-(phenylcarbonylamino)phenyl]-2-(1,3-dioxobenzo[c]azolin-2-yl)acetamide has a wide range of scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes or as a potential therapeutic agent.
Medicine: Its unique structure could make it a candidate for drug development, particularly in targeting specific molecular pathways.
Industry: It may be used in the development of new materials with specialized properties, such as coatings or polymers.
Mechanism of Action
The mechanism of action of N-[2,5-diethoxy-4-(phenylcarbonylamino)phenyl]-2-(1,3-dioxobenzo[c]azolin-2-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes. The compound’s structure allows it to bind to these targets with high specificity, modulating their activity and resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phenylcarbonylamino derivatives and heterocyclic acetamides. Examples are:
Uniqueness
N-[2,5-diethoxy-4-(phenylcarbonylamino)phenyl]-2-(1,3-dioxobenzo[c]azolin-2-yl)acetamide stands out due to its unique combination of aromatic and heterocyclic structures, which confer specific chemical and biological properties
Properties
IUPAC Name |
N-[4-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-2,5-diethoxyphenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O6/c1-3-35-22-15-21(29-25(32)17-10-6-5-7-11-17)23(36-4-2)14-20(22)28-24(31)16-30-26(33)18-12-8-9-13-19(18)27(30)34/h5-15H,3-4,16H2,1-2H3,(H,28,31)(H,29,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDVWNNAJGWSCKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1NC(=O)CN2C(=O)C3=CC=CC=C3C2=O)OCC)NC(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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